tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate
Description
Substituent Effects
- tert-butyl vs. Cyclopropyl Carbamates : The tert-butyl group enhances steric protection of the carbamate’s NH group, improving metabolic stability compared to smaller substituents like cyclopropyl.
- 4-Fluorophenyl vs. Formylpiperidine : Replacing the formyl group in (4-fluoro-4-formylpiperidin-1-yl)carbamate with a fluorophenyl-propyl chain introduces aromatic π-π stacking potential while reducing electrophilicity.
Electronic and Steric Profiles
Properties
Molecular Formula |
C19H29FN2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-fluorophenyl)-2-piperidin-4-ylpropyl]carbamate |
InChI |
InChI=1S/C19H29FN2O2/c1-19(2,3)24-18(23)22-13-16(15-8-10-21-11-9-15)12-14-4-6-17(20)7-5-14/h4-7,15-16,21H,8-13H2,1-3H3,(H,22,23) |
InChI Key |
HDKXUFRDAODLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Aminoethyl)piperidine
A common route involves:
- Reductive amination of 4-piperidone with 2-bromoethylamine derivatives.
- Protection of the amino group with Boc or Cbz groups to facilitate subsequent reactions.
Functionalization at the 4-Position
- Alkylation of the piperidine nitrogen with suitable electrophiles, such as 3-bromopropyl derivatives, under basic conditions (e.g., K2CO3 in acetonitrile).
- Data Table 1 summarizes typical reaction conditions and yields:
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation of piperidine | 3-bromopropylamine hydrobromide | Acetonitrile | Reflux | 75-85 | , |
| Boc protection | Boc2O | DCM | 0°C to RT | 90-95 | , |
Carbamate Formation
Boc Protection of the Amino Group
- The amino piperidine is protected using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA) or DMAP .
- Reaction conditions : DCM as solvent, room temperature, yields typically exceeding 90%.
Coupling with 4-Fluorophenyl Derivatives
- The aromatic group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the precursor.
- For Suzuki coupling, arylboronic acids bearing the fluorophenyl group are reacted with halogenated piperidine intermediates in the presence of Pd(PPh3)4 and K2CO3 .
- Data Table 2 illustrates typical coupling conditions:
| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cross-coupling | 4-fluorophenylboronic acid | Pd(PPh3)4 | Toluene/EtOH/H2O | Reflux | 70-85 | , |
Incorporation of the Fluorophenyl Group
Nucleophilic Aromatic Substitution (SNAr)
- Reacting the piperidine derivative with 4-fluorophenyl compounds bearing leaving groups (e.g., halides, sulfonates) under basic conditions.
Cross-Coupling Methods
Suzuki-Miyaura coupling remains the preferred method for high regioselectivity and yield, especially with boronic acids.
Recent research discoveries have optimized catalytic systems, reducing reaction times and improving yields, with some reports achieving >90% yield under microwave-assisted conditions.
Final Deprotection and Purification
- Removal of protecting groups (e.g., Boc) using trifluoroacetic acid (TFA) in DCM at room temperature.
- Purification via column chromatography or recrystallization from suitable solvents.
Data Tables and Research Discoveries
Table 1: Typical Reaction Conditions for Piperidine Functionalization
Research Discoveries
- Microwave-assisted Suzuki reactions have reduced reaction times from hours to minutes, with yields exceeding 90%.
- Catalyst optimization with Pd nanoparticles and ligand modifications has enhanced regioselectivity.
- Green chemistry approaches employing aqueous media and recyclable catalysts are increasingly adopted.
Chemical Reactions Analysis
Carbamate Hydrolysis
The tert-butyl carbamate group undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for generating reactive intermediates in pharmaceutical synthesis.
Key Reaction:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 10% TFA in CHCl, RT, 2–20 h | 3-(4-fluorophenyl)-2-(piperidin-4-yl)propan-1-amine | >90% |
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation, acylation, and sulfonation reactions, enabling structural diversification.
Sulfonation
Methanesulfonyl chloride reacts with the piperidine nitrogen under mild conditions:
Acylation
The deprotected amine reacts with acylating agents to form amides:
Example Protocol ( ):
-
Deprotect carbamate with TFA.
-
Couple with activated esters (e.g., HOBt/HBTU) and carboxylic acids.
| Acylating Agent | Product | Yield | Source |
|---|---|---|---|
| Tetrahydro-2H-pyran-4-carboxylic acid | N-(2-amino-5-(thiophen-2-yl)phenyl)amide | 79% |
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Hydrolysis | TFA in CHCl | Amine derivative | >90% |
| Sulfonation | MsCl, pyridine/EtN | Sulfonamide | 89–91% |
| Acylation | HOBt/HBTU, carboxylic acids | Amides | 75–85% |
Mechanistic Insights
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to aromatic residues in proteins, while the piperidinyl group can interact with amine receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperidine and Aromatic Substituents
Key Compounds :
tert-Butyl N-[3-(4-Fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate (CAS 1306603-96-2 analog)
- Difference : Piperidin-2-yl vs. piperidin-4-yl substitution.
- Impact : The position of the piperidine nitrogen (2 vs. 4) alters steric and electronic properties. Piperidin-4-yl may allow better spatial alignment for receptor binding compared to the 2-position, which could hinder interactions due to axial vs. equatorial nitrogen orientation .
tert-Butyl N-[3-(4-Chloro-2-nitro-anilino)propyl]carbamate (Example 39, ) Difference: Chloro-nitroanilino group replaces fluorophenyl/piperidine. Impact: The nitro group increases electrophilicity, enabling participation in redox or nucleophilic reactions, unlike the fluorophenyl group, which is more inert. This compound achieved an 80% yield in synthesis, suggesting efficient coupling strategies .
N-(3-Aminopropyl)-2-(4′-fluoro-4-(octylsulfonamido)-[1,1′-biphenyl]-3-yl)-2-oxoacetamide hydrochloride (19b, ) Difference: Incorporates a biphenyl sulfonamide group.
Biological Activity
tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate, also referred to by its CAS number 1306603-63-3, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 336.44 g/mol
- Purity : ≥ 95%
Research indicates that this compound may interact with multiple biological targets, particularly in the context of neurodegenerative diseases. Notably, it has been studied for its potential inhibitory effects on enzymes related to amyloid beta peptide aggregation, which is significant in Alzheimer's disease.
- β-Secretase Inhibition : The compound has shown promise in inhibiting β-secretase activity, crucial for reducing amyloid plaque formation. In vitro studies have indicated an IC value of approximately 15.4 nM for this inhibition .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (K = 0.17 μM), which can enhance cholinergic neurotransmission and may help alleviate cognitive deficits associated with Alzheimer’s disease .
- Neuroprotective Effects : In cellular models, this compound has demonstrated protective effects against astrocyte cell death induced by Aβ 1-42 peptides, suggesting a role in neuroprotection .
Biological Activity and Efficacy
The biological activity of this compound can be summarized through several key findings:
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the effects of this compound in various experimental models:
- In Vitro Studies :
- In Vivo Models :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-4-yl)propyl]carbamate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Protection of the piperidin-4-yl group using tert-butyl carbamate (Boc) to stabilize the amine during subsequent reactions.
- Step 2 : Coupling of the 4-fluorophenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromaticity .
- Step 3 : Propyl chain functionalization using alkylation or reductive amination to link the fluorophenyl and piperidine groups .
- Key Reagents : Boc-anhydride, 4-fluorophenylboronic acid, and catalysts like Pd(PPh₃)₄.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>95% threshold for research use) .
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for fluorophenyl protons at δ 7.2–7.4 ppm; ¹³C NMR for Boc carbonyl at ~155 ppm) .
- FT-IR : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group .
- Use amber vials to avoid photodegradation of the fluorophenyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Scenario : Splitting in ¹H NMR signals may arise from diastereotopic protons or conformational rigidity in the piperidine ring .
- Solutions :
Perform variable-temperature NMR to assess dynamic effects.
Use 2D NMR (COSY, NOESY) to clarify spatial relationships between protons .
Compare with computational models (DFT-based NMR prediction) .
Q. What strategies optimize reaction yields during Boc deprotection?
- Methodological Answer :
- Challenge : Incomplete deprotection due to steric hindrance from the fluorophenyl group.
- Optimization :
- Use TFA/DCM (1:1 v/v) with extended reaction times (6–12 hrs) .
- Add scavengers (e.g., triisopropylsilane) to quench carbocation byproducts .
- Monitor progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane).
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to piperidine-targeted receptors (e.g., σ or opioid receptors) .
- Parameters :
- Protonate the piperidine nitrogen at physiological pH (pKa ~10.5).
- Apply AMBER force fields to simulate ligand-receptor dynamics .
Q. What are the implications of fluorophenyl substitution on pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The 4-fluoro group increases logP by ~0.5 units (measured via shake-flask method) .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation; validate via liver microsome assays (e.g., half-life >60 mins in human hepatocytes) .
Data Contradiction Analysis
Q. How to address discrepancies in reported vs. observed melting points?
- Methodological Answer :
- Potential Causes : Polymorphism or residual solvents (e.g., DMF) altering thermal behavior.
- Resolution :
Recrystallize from ethanol/water (7:3) to isolate a single polymorph .
Perform DSC at 5°C/min under nitrogen to detect phase transitions .
Q. Why might biological assay results vary between batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
